N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride
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Overview
Description
N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride is a chemical compound with a complex structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride typically involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 1,4-dioxane-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride
- N-(2-Amino-1-naphthalen-2-ylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide;hydrochloride
- N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride.
Uniqueness
What sets N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c18-10-15(19-17(20)16-11-21-7-8-22-16)14-6-5-12-3-1-2-4-13(12)9-14;/h1-6,9,15-16H,7-8,10-11,18H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJWULPDUDGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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